![molecular formula C22H16ClN3O4 B12452299 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12452299.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves a series of organic reactions. One common method includes the cyclization of 2-aminophenol with aldehydes or ketones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide These compounds share similar structural features but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C22H16ClN3O4 |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-6-9-20-18(10-12)25-22(30-20)14-7-8-16(23)17(11-14)24-21(27)15-4-3-5-19(13(15)2)26(28)29/h3-11H,1-2H3,(H,24,27) |
InChI Key |
GDOUNBXYHUJTIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B12452218.png)
![N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide (non-preferred name)](/img/structure/B12452221.png)
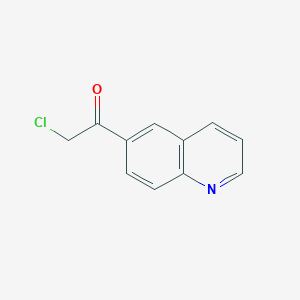
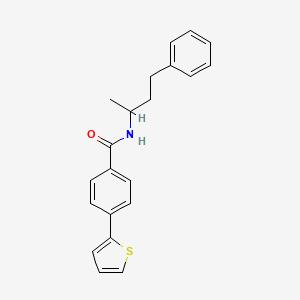

![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12452259.png)
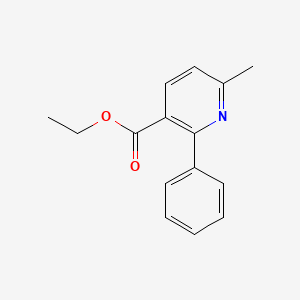
![2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione](/img/structure/B12452272.png)
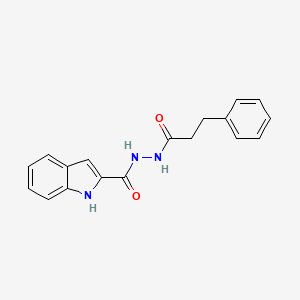
![N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)
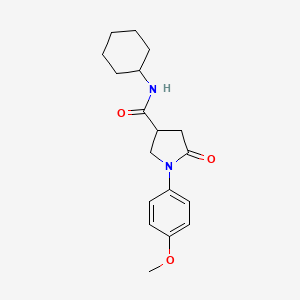
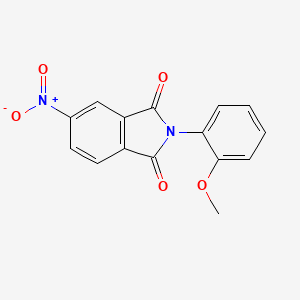
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12452304.png)
